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Introduction
The generation of induced pluripotent stem cells (iPSCs) has revolutionized the fields of

regenerative medicine, disease modeling, and drug discovery. However, conventional

reprogramming methods often rely on the use of oncogenes, such as KLF4 and c-MYC, which

raises safety concerns for downstream applications. Furthermore, maintaining iPSCs in a

stable, pluripotent state requires precisely defined culture conditions. YO-01027, also known as

Dibenzazepine (DBZ), a potent and specific γ-secretase inhibitor, has emerged as a key small

molecule in addressing these challenges. By inhibiting the Notch signaling pathway, YO-01027
facilitates the generation of iPSCs without the need for oncogenic transcription factors and can

be utilized in protocols for the stable maintenance of naïve-state human iPSCs.

These application notes provide detailed protocols for the use of YO-01027 in both the

generation and maintenance of iPSCs, supported by quantitative data and a comprehensive

overview of the underlying signaling pathways.

Mechanism of Action: Notch Signaling Inhibition
YO-01027 functions by inhibiting γ-secretase, a key enzyme in the Notch signaling pathway. In

somatic cells like keratinocytes, activation of the Notch pathway promotes differentiation. By

inhibiting γ-secretase, YO-01027 prevents the cleavage and release of the Notch intracellular
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domain (NICD), which would otherwise translocate to the nucleus and activate target genes

that drive differentiation and suppress pluripotency. A key target of Notch signaling in this

context is the cell cycle inhibitor p21. Inhibition of Notch by YO-01027 leads to the suppression

of p21 in a p53-independent manner, thereby promoting the proliferation of undifferentiated

cells and increasing the efficiency of reprogramming.[1]

I. Application in iPSC Generation: Oncogene-Free
Reprogramming of Human Keratinocytes
YO-01027 enables the efficient reprogramming of human keratinocytes into iPSCs using only

two transcription factors, OCT4 and SOX2, thus eliminating the need for the oncogenes KLF4

and c-MYC.[1] This method significantly enhances the safety profile of the resulting iPSCs.

Quantitative Data: Reprogramming Efficiency
The use of YO-01027 (specifically, the related γ-secretase inhibitor DAPT in the cited study) in

combination with a DOT1L inhibitor (iDOT1L) has been shown to dramatically increase the

efficiency of iPSC generation from human keratinocytes.

Reprogramming Cocktail
Number of TRA-1-81+
Colonies per 10^5 seeded
cells

Fold Increase vs.
OCT4/SOX2

OCT4 + SOX2 ~5 1x

OCT4 + SOX2 + DAPT (10

µM)
~25 5x

OCT4 + SOX2 + DAPT (10

µM) + iDOT1L
~250 50x

Data adapted from Ichida et al., Nat Chem Biol, 2014.

Experimental Protocol: iPSC Generation from Human
Keratinocytes
This protocol is based on the methodology described by Ichida et al., 2014.
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Materials:

Human neonatal keratinocytes

Keratinocyte growth medium

Retroviruses expressing OCT4 and SOX2

YO-01027 (DBZ) or DAPT

iDOT1L (optional, for enhanced efficiency)

Human ESC medium (e.g., mTeSR1)

Mitomycin-C treated mouse embryonic fibroblasts (MEFs)

Matrigel

ROCK inhibitor (Y-27632)

Procedure:

Keratinocyte Culture: Culture human neonatal keratinocytes in keratinocyte growth medium.

Retroviral Transduction:

On day 0, transduce keratinocytes with retroviruses encoding OCT4 and SOX2.

Plate the transduced cells onto MEF feeder layers.

Small Molecule Treatment:

From day 1, culture the cells in human ESC medium supplemented with YO-01027 (2 µM

DBZ or 10 µM DAPT). For enhanced efficiency, iDOT1L can also be added.

The most effective treatment window for Notch inhibition is during the early stages of

reprogramming (days 1-11).

iPSC Colony Formation and Isolation:
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Monitor the plates for the emergence of iPSC-like colonies, typically around days 14-21.

Manually pick well-formed colonies and transfer them to fresh MEF-coated plates for

expansion.

iPSC Maintenance:

Culture the expanded iPSCs in human ESC medium on Matrigel-coated plates.

Use a ROCK inhibitor during passaging to enhance cell survival.

Signaling Pathway in Oncogene-Free iPSC Generation
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Caption: YO-01027 inhibits γ-secretase, preventing Notch signaling and p21 activation, thereby

promoting iPSC generation.

Experimental Workflow: iPSC Generation
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Caption: Workflow for generating oncogene-free iPSCs using YO-01027.
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II. Application in iPSC Maintenance: Stabilizing the
Naïve State
In addition to its role in iPSC generation, YO-01027 (DBZ), in combination with a DOT1L

inhibitor (iDOT1L), has been shown to be effective in maintaining human iPSCs in a naïve-like

pluripotent state under non-hypoxic conditions. This is significant because naïve-state iPSCs

more closely resemble the pre-implantation epiblast and may exhibit improved differentiation

potential.

Quantitative Data: Pluripotency Marker Expression
The combination of DBZ and iDOT1L supports the stable, long-term expression of key

pluripotency markers in naïve-like iPSCs.

Culture Condition
OCT4 Expression (relative
to primed)

NANOG Expression
(relative to primed)

Primed iPSCs 1.0 1.0

Naïve-like iPSCs (DBZ +

iDOT1L)
Maintained high Maintained high

Data is qualitative based on the findings of Nishimura et al., Regen Ther, 2020, which

demonstrated stable expression.

Experimental Protocol: Maintenance of Naïve-like
Human iPSCs
This protocol is based on the methodology described by Nishimura et al., 2020.

Materials:

Primed human iPSCs

Basal medium for naïve culture (e.g., a mixture of Neurobasal and DMEM/F12)

N2 and B27 supplements
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LIF (Leukemia Inhibitory Factor)

bFGF (basic Fibroblast Growth Factor)

YO-01027 (DBZ)

iDOT1L

ROCK inhibitor (Y-27632)

Vitronectin-coated plates

Procedure:

Preparation of Naïve Culture Medium:

Prepare the basal medium and supplement with N2, B27, LIF, bFGF, DBZ, and iDOT1L at

their optimal concentrations.

Conversion from Primed to Naïve State:

Dissociate primed iPSCs into small clumps.

Plate the clumps onto vitronectin-coated plates in the naïve culture medium supplemented

with a ROCK inhibitor.

Maintenance of Naïve-like iPSCs:

Culture the cells in the naïve culture medium, changing the medium daily.

Passage the cells every 2-5 days. The use of a ROCK inhibitor during passaging is

recommended.

Naïve-like iPSCs will form characteristic dome-shaped colonies.

Signaling Pathway in Naïve iPSC Maintenance
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Small Molecule Inhibitors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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